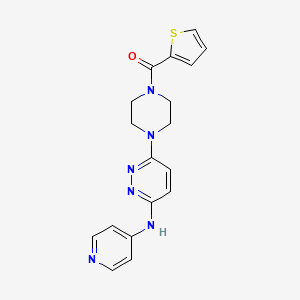

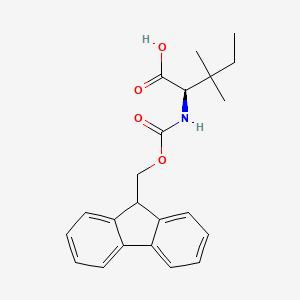

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Aplicaciones Científicas De Investigación

Heterocyclic Core Structures in Pharmacology

A study highlighted the synthesis of small molecules containing heterocyclic cores flanked by basic functionalities, aimed at evaluating in vitro affinity at the human histamine H3 receptor (hH3R). One compound demonstrated high affinity and selectivity as an antagonist, illustrating the potential of heterocyclic compounds in developing pharmacologically active agents (Swanson et al., 2009).

Antagonists for G Protein-Coupled Receptors

Another study reported the synthesis and evaluation of antagonists for the G protein-coupled receptor NPBWR1 (GPR7). This research identified compounds with subnanomolar potencies, showcasing the utility of heterocyclic compounds in targeting specific receptors, potentially including structures similar to "(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" (Romero et al., 2012).

Pyridazinone Herbicides: Mode of Action

Research on pyridazinone herbicides revealed their mechanism of action involving the inhibition of the Hill reaction and photosynthesis, pointing to the broader applicability of pyridazinone derivatives in agricultural sciences. This might parallel the interest in understanding the action mechanisms of related compounds (Hilton et al., 1969).

Analgesic Effects of TRPV4 Antagonists

A novel series of compounds identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated analgesic effects in models of mechanical hyperalgesia. This underscores the potential therapeutic applications of related heterocyclic compounds in pain management (Tsuno et al., 2017).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including pyridazine, pyrimidine, and thiazole derivatives, from specific starting materials like 4-cyano-5,6-dimethyl-3-pyridazinone, highlights the versatility of heterocyclic chemistry in generating compounds with potential biological activity (Gaby et al., 2003).

Propiedades

IUPAC Name |

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDMZQIVSMNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)

![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)